[1-(Propan-2-yl)piperidin-2-yl]methanamine
Overview
Description
[1-(Propan-2-yl)piperidin-2-yl]methanamine: is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Propan-2-yl)piperidin-2-yl]methanamine typically involves the formation and reduction of imine, cyclization, and reduction of the piperidinone intermediate. Phenylsilane plays a key role in promoting these reactions, with an iron complex as a catalyst .
Industrial Production Methods: Industrial production methods for piperidine derivatives often involve multicomponent reactions, hydrogenation, cyclization, cycloaddition, annulation, and amination . These methods are designed to be fast and cost-effective to meet the demands of modern organic chemistry .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Piperidine derivatives can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Substitution reactions can occur at the nitrogen atom or the carbon atoms in the piperidine ring, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of piperidinones, while reduction can yield fully saturated piperidine derivatives.
Scientific Research Applications
Chemistry: In chemistry, [1-(Propan-2-yl)piperidin-2-yl]methanamine is used as a building block for the synthesis of more complex molecules. It is involved in various synthetic pathways to create pharmaceuticals and other biologically active compounds .
Biology: In biological research, piperidine derivatives are studied for their potential pharmacological activities. They are often evaluated for their ability to interact with biological targets such as enzymes and receptors .
Medicine: In medicine, piperidine derivatives are significant due to their presence in numerous pharmaceutical drugs. They are used in the treatment of various conditions, including neurological disorders and cardiovascular diseases .
Industry: In the industrial sector, piperidine derivatives are used in the production of agrochemicals, dyes, and other specialty chemicals .
Mechanism of Action
The mechanism of action of [1-(Propan-2-yl)piperidin-2-yl]methanamine involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the specific structure and functional groups of the compound. For example, piperidine derivatives can act as enzyme inhibitors or receptor agonists/antagonists .
Comparison with Similar Compounds
Piperidine: The parent compound of [1-(Propan-2-yl)piperidin-2-yl]methanamine, used as a building block in organic synthesis.
Piperidinone: An oxidized form of piperidine, often used in the synthesis of pharmaceuticals.
Spiropiperidines: Compounds containing a spiro-connected piperidine ring, known for their unique structural properties.
Uniqueness: this compound is unique due to its specific substitution pattern, which can impart distinct biological and chemical properties. This uniqueness makes it valuable in the synthesis of specialized pharmaceuticals and other biologically active compounds .
Properties
IUPAC Name |
(1-propan-2-ylpiperidin-2-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-8(2)11-6-4-3-5-9(11)7-10/h8-9H,3-7,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWJDCMNVRMEEBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCCCC1CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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